molecular formula C7H5BrN2O B595654 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1227267-32-4

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Cat. No.: B595654
CAS No.: 1227267-32-4
M. Wt: 213.034
InChI Key: OECYFDALDRJNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo-pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves the bromination of a pyrrolo-pyridine precursor. One common method involves the reaction of 1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrolo-pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of organic electronic materials and conductive polymers.

    Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity. The pyrrolo-pyridine core can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Similar in structure but differs in the position of the bromine atom.

    6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Contains additional methyl groups, which can affect its chemical properties and biological activity.

    2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: Another structural isomer with different biological properties.

Uniqueness

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is unique due to its specific bromination pattern and the resulting electronic and steric effects. These characteristics make it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

IUPAC Name

6-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYFDALDRJNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(C=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856615
Record name 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-32-4
Record name 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.